(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride (3S)-3-ethyl-1-methyl-piperazine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2242488-95-3
VCID: VC7108795
InChI: InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
SMILES: CCC1CN(CCN1)C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14

(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride

CAS No.: 2242488-95-3

Cat. No.: VC7108795

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride - 2242488-95-3

Specification

CAS No. 2242488-95-3
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14
IUPAC Name (3S)-3-ethyl-1-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Standard InChI Key FQJFBCDNRHDEJA-KLXURFKVSA-N
SMILES CCC1CN(CCN1)C.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The (3S)-configuration introduces an ethyl group (-CH2_2CH3_3) at carbon 3 and a methyl group (-CH3_3) at nitrogen 1, creating a stereochemical environment critical for receptor binding in pharmacological contexts . The dihydrochloride salt formation neutralizes the basic nitrogen atoms, improving stability and aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H18Cl2N2\text{C}_7\text{H}_{18}\text{Cl}_2\text{N}_2
Molecular Weight201.14 g/mol
SMILES NotationCC[C@H]1CN(C)CCN1.Cl.Cl
InChIKeyFQJFBCDNRHDEJA-KLXURFKVSA-N
Purity (Commercial)95–97%

Stereochemical Significance

The (S)-configuration at carbon 3 imposes distinct spatial arrangements, influencing interactions with biological targets. For example, enantiomeric purity (≥95%) is essential for reproducibility in structure-activity relationship (SAR) studies . Comparative analyses with its (3R)-isomer or unsubstituted piperazine derivatives reveal marked differences in receptor affinity and metabolic stability.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, general routes involve:

  • Ring Formation: Cyclization of 1,2-diamine precursors with electrophilic agents like sulfonium salts under basic conditions.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the (3S)-configuration, followed by hydrochloride salt precipitation .

  • Purification: Recrystallization or chromatography to attain ≥95% purity, as required for pharmacological assays .

Industrial Production Challenges

Scalability remains a hurdle due to the need for stereochemical control. Advances in asymmetric catalysis and continuous-flow systems may address yield and cost limitations.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound serves as a building block for:

  • Antipsychotics: Piperazine derivatives modulate dopamine and serotonin receptors, with ethyl and methyl groups fine-tuning blood-brain barrier penetration .

  • Antimicrobials: Quaternary ammonium analogs exhibit broad-spectrum activity against Gram-positive bacteria.

Mechanistic Studies

Its rigid piperazine core is utilized to probe enzyme active sites, such as monoamine oxidases (MAOs), through X-ray crystallography and molecular docking simulations.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentsApplications
(3S)-3-Ethyl-1-methylpiperazineC7H18Cl2N2\text{C}_7\text{H}_{18}\text{Cl}_2\text{N}_23S-ethyl, 1-methylDrug intermediates
(3R)-3-Isopropyl-1-methylpiperazineC8H20Cl2N2\text{C}_8\text{H}_{20}\text{Cl}_2\text{N}_23R-isopropyl, 1-methylOpioid receptor studies
PiperazineC4H10N2\text{C}_4\text{H}_{10}\text{N}_2UnsubstitutedAnthelmintics

The ethyl group in (3S)-3-ethyl-1-methylpiperazine provides moderate steric bulk compared to isopropyl or cyclohexyl analogs, optimizing receptor binding without excessive hydrophobicity.

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